Thiochroman-3-one
Overview
Description
Thiochroman-3-one is a sulfur-containing heterocyclic compound that belongs to the thiochroman family. It is structurally similar to chroman-3-one, with the oxygen atom in the chroman ring replaced by a sulfur atom. This substitution imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of research.
Synthetic Routes and Reaction Conditions:
Classical Methods: One of the earliest methods for synthesizing this compound involves the Dieckmann cyclization of 2-carboxymethylthiophenylacetic acid or its derivatives.
Alternative Methods: Another approach involves the photochemical rearrangement of isothiochroman-4-one.
Industrial Production Methods:
- Industrial production of this compound often involves the use of 2,3-dihydrobenzo[b]thiophene-2,3-dione as a starting material. This compound is converted to 2-mercaptophenylacetic acid, which then undergoes Dieckmann cyclization to yield this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: this compound can participate in nucleophilic substitution reactions at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiochroman-3-ol.
Substitution: Various substituted thiochroman derivatives.
Mechanism of Action
Target of Action
Thiochroman-3-one primarily targets N-Myristoyltransferase (NMT) . NMT is a cytosolic monomeric enzyme that catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of a number of eukaryotic cellular and viral proteins . It has been validated pre-clinically as a target for the treatment of fungal infections .
Mode of Action
It is known that the introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity . This suggests that this compound may interact with its targets in a way that leads to changes in their function.
Pharmacokinetics
It is known that this compound, with its high-fat solubility, can easily cross cellular membranes and exert bioactivity . This suggests that this compound may have good bioavailability.
Result of Action
It is known that various substituted this compound derivatives have been synthesized and evaluated for their in vitro antifungal activity against several strains . A series of compounds exhibited significant activity, suggesting that this compound and its derivatives may have potent antifungal effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. While specific studies on this compound are lacking, it is known that environmental exposure to endocrine-disrupting chemicals can alter thyroid function in many ways . As this compound is a synthetic compound, its action could potentially be influenced by various environmental factors and contaminants.
Biochemical Analysis
Biochemical Properties
It is known that sulfur-containing heterocyclic compounds like Thiochroman-3-one have promising biological activities
Cellular Effects
Preliminary studies suggest that this compound and its derivatives may have potential as leishmanicidal agents . The exact impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Scientific Research Applications
Thiochroman-3-one has found applications in various fields of scientific research:
Comparison with Similar Compounds
Thiochroman-4-one: Similar to thiochroman-3-one, but with the carbonyl group at the 4-position.
Chroman-3-one: The oxygen analog of this compound.
Thioflavones: These compounds are easier to prepare synthetically compared to this compound and have lower reactivity due to steric hindrance.
Uniqueness of this compound: this compound is unique due to the presence of a sulfur atom in the heterocyclic ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
4H-thiochromen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYMTKVJYHTFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CSC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440283 | |
Record name | Thiochroman-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16895-58-2 | |
Record name | Thiochroman-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of Thiochroman-3-one?
A1: this compound acts as a crucial precursor for synthesizing various heterocyclic compounds. For example, it can be used to synthesize:
- 5-Thiorotenoids: Base-induced cyclization of diketones derived from this compound yields 6H,12H-[1]benzothiopyrano[3,4-b][1]benzopyran-12-ones. Subsequent reduction produces a mixture of cis- and trans-5-Thiorotenoids. []
- Thiochromeno[4,3-c]- and [3,4-c]-pyrazoles: Reacting 3-hydroxymethylene- and 3-cyanomethylene-Thiochroman-4-ones, derived from this compound, with hydrazine derivatives yields these specific pyrazole derivatives. []
- Thiopyrano[2,3-c][1]benzothiopyrans and [3,2-b] isomers: Treating Thiochroman-3-ones with N,N-dimethylformamide dimethyl acetal yields oxo enamino ketones. These intermediates undergo a thionation–[4 + 2]-cycloaddition sequence, resulting in the formation of the aforementioned thiopyran derivatives. []
Q2: How is this compound typically synthesized?
A: A common synthetic route to this compound utilizes 2,3-dihydrobenzo[b]thiophene-2,3-dione as a starting material. This compound acts as a source of 2-mercaptophenylacetic acid, which can be converted to 2-carboxymethylthiophenylacetic acid or its derivatives. A Dieckmann cyclization of these intermediates leads to the formation of 3-acetoxybenzothiopyrans, which upon hydrolysis yield Thiochroman-3-ones. []
Q3: Are there any interesting rearrangement reactions associated with this compound derivatives?
A: Yes, research has shown that 1-methyl and 1,3-dimethylisothiochroman-4-ones, intermediates in the synthesis of some this compound derivatives, are light-sensitive. Upon irradiation, they undergo a rearrangement to form Thiochroman-3-ones. [] Additionally, during the formation of 6-chloro-3-hydroxymethyleneThiochroman-4-one, a Thiochroman-3-yl(oxothiochromen-3-yl)methane derivative is also produced via a rearrangement-carbocation interception sequence. []
Q4: Can enantiomerically enriched Thiochroman-3-ones be synthesized?
A: Yes, asymmetric synthesis of Thiochroman-3-ones has been achieved. For instance, free-radical cyclization of enantiomerically enriched 2-p-tolylthio derivatives of 2-allylcyclohexanones, mediated by Mn(III), leads to the formation of chiral Thiochroman-3-ones. []
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